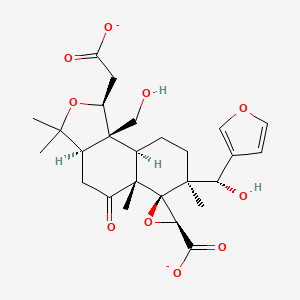

Limonoate(2-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Limonoate(2-) is the dicarboxylate anion of limonoic acid; major species at pH 7.3. It is a conjugate base of a limonoic acid.

科学的研究の応用

Biological Activities

Limonoate(2-) exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Key activities include:

- Anticancer Properties : Research has demonstrated that limonoids, including limonoate(2-), possess anticancer effects. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models .

- Antimicrobial Effects : Limonoate(2-) has been studied for its antimicrobial properties against various pathogens, suggesting potential applications in food preservation and health supplements .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress and reduce the risk of chronic diseases .

- Anti-inflammatory Effects : Studies indicate that limonoate(2-) may reduce inflammation, making it relevant for conditions such as arthritis and other inflammatory diseases .

Food Science Applications

In the food industry, limonoate(2-) is primarily investigated for its role in flavor modulation and preservation:

- Debittering Agent : One notable application is its use as a debittering agent in citrus products. Research has focused on enzymatic methods to convert limonin to limonoate(2-), thereby reducing bitterness in orange juice and other citrus-derived products .

- Natural Preservative : Due to its antimicrobial properties, limonoate(2-) can serve as a natural preservative, extending the shelf life of food products without synthetic additives .

Cancer Research

A study published in the Journal of Agricultural and Food Chemistry explored the anticancer effects of limonoids, including limonoate(2-). The research demonstrated that these compounds could inhibit the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The findings support further investigation into limonoate(2-) as a potential therapeutic agent for cancer treatment .

Antimicrobial Applications

In another study, the antimicrobial efficacy of limonoate(2-) was tested against various bacteria and fungi. Results indicated that limonoate(2-) exhibited significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in food safety applications .

Flavor Modulation in Citrus Products

Research focusing on flavor modulation highlighted the enzymatic conversion of limonin to limonoate(2-) using specific glucosyltransferases. This process effectively reduced bitterness in citrus juices, enhancing consumer acceptance while retaining nutritional benefits. The study emphasized the importance of optimizing enzymatic conditions to maximize yield and efficiency .

化学反応の分析

Enzymatic Transformations

Limonoate(2-)** serves as a substrate for specialized enzymes that modulate its structure and bitterness in citrus products:

Glucosyltransferase Activity

cuGT from Citrus unshiu Marc catalyzes the glucosylation of limonoate derivatives under specific conditions :

-

Optimal pH : 7.0–7.5

-

Cofactor : UDP-glucose (1 mM)

-

Reaction Outcome : Converts limonin precursors into non-bitter glucosides (e.g., limonin 17-β-d-glucoside) .

| Substrate | Product | Enzyme Efficiency |

|---|---|---|

| Limonin | Limonin glucoside | Low |

| Limonoate A-ring lactone | No activity | – |

| Flavonoids | Glucosylated derivatives | High |

Experimental Insight: LC-MS analysis revealed no direct activity on limonoate(2-), suggesting substrate specificity for closed-ring limonoids .

Limonoate Dehydrogenase Reaction

Arthrobacter globiformis produces limonoate dehydrogenase, which oxidizes limonoate(2-) to 17-dehydrolimonoate :

-

Optimal Conditions : pH 9.5, 37°C

-

Cofactor Requirement : NAD (not NADP)

Mechanism :

pH-Dependent Ring Opening/Closing

Limonoate(2-)** exhibits reversible structural changes under alkaline and acidic conditions:

Alkaline Hydrolysis

At pH 10.0, limonin undergoes sequential ring opening :

-

A-Ring Hydrolysis : Forms limonoate A-ring lactone (LARL; m/z 487.2).

-

D-Ring Hydrolysis : Yields limonoate(2-) (m/z 505.2; Figure 1).

Kinetic Profile :

Acid-Induced Cyclization

Under acidic conditions (pH ≤ 2.0):

Metal Coordination

Limonoate(2-)** forms complexes with divalent cations (e.g., Zn²⁺, Ca²⁺), stabilizing enzyme-cofactor interactions .

Redox Reactions

As a triterpenoid derivative, limonoate(2-) participates in:

特性

分子式 |

C26H32O10-2 |

|---|---|

分子量 |

504.5 g/mol |

IUPAC名 |

(1S,2'S,3aR,5aR,6R,7S,9aR,9bR)-1-(carboxylatomethyl)-7-[(S)-furan-3-yl(hydroxy)methyl]-9b-(hydroxymethyl)-3,3,5a,7-tetramethyl-5-oxospiro[1,3a,4,8,9,9a-hexahydrobenzo[e][2]benzofuran-6,3'-oxirane]-2'-carboxylate |

InChI |

InChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/p-2/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1 |

InChIキー |

WOJQWDNWUNSRTA-MSGMIQHVSA-L |

異性体SMILES |

C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)[O-])(C(=O)C[C@@H]4[C@@]2([C@@H](OC4(C)C)CC(=O)[O-])CO)C)[C@H](C5=COC=C5)O |

正規SMILES |

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)[O-])CO)CCC(C34C(O4)C(=O)[O-])(C)C(C5=COC=C5)O)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。